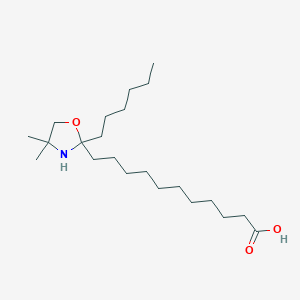

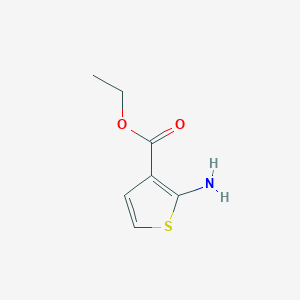

2-Aminothiophène-3-carboxylate d'éthyle

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of ethyl 2-aminothiophene-3-carboxylate and its derivatives has been achieved through various methods. A practical and high-yield two-step procedure involving esterification and cyclocondensation of mercaptoacetic acid and 2-chloroacrylonitrile has been demonstrated, yielding an 81% total yield (Fang, 2011). Additionally, the Gewald reaction has been employed to synthesize 2-aminothiophene-3-carboxylates with various aryl groups at the 4-position, showcasing the versatility of this compound in organic synthesis (Tormyshev et al., 2006).

Molecular Structure Analysis

The molecular structure of ethyl 2-aminothiophene-3-carboxylate has been characterized through various spectroscopic techniques, including NMR, FT-IR, and UV-Visible spectroscopy. These studies provide detailed information on the bond lengths, angles, and overall geometry of the molecule, facilitating a deeper understanding of its chemical behavior (Fatima et al., 2023).

Chemical Reactions and Properties

Ethyl 2-aminothiophene-3-carboxylate participates in a variety of chemical reactions, demonstrating its utility as a versatile building block. It has been used in the synthesis of novel O-ethyl-P-aryl-N-(thiophen-2-yl) phosphonamidothioate derivatives through reactions with Lawesson's reagent, showcasing unexpected reactivity and potential for the development of new compounds (Khalladi & Touil, 2014).

Physical Properties Analysis

The physical properties of ethyl 2-aminothiophene-3-carboxylate, such as solubility, melting point, and crystalline structure, are crucial for its handling and application in various chemical processes. Studies have focused on the crystalline structure, revealing hydrogen-bonded dimers and quartets that contribute to the compound's stability and reactivity (Lynch & McClenaghan, 2004).

Chemical Properties Analysis

The chemical properties of ethyl 2-aminothiophene-3-carboxylate, including its reactivity, stability, and interaction with other compounds, have been extensively studied. Its ability to undergo cyclocondensation reactions, participate in the synthesis of complex heterocyclic compounds, and exhibit fluorescence properties highlights its significant chemical versatility and potential for further exploration in various fields of chemistry (Pusheng, 2009).

Applications De Recherche Scientifique

Intermédiaire de synthèse chimique organique

Le 2-aminothiophène-3-carboxylate d'éthyle est utilisé comme intermédiaire de synthèse chimique organique . Il joue un rôle crucial dans la production de divers composés organiques.

Synthèse de dérivés du thiophène

Les analogues à base de thiophène, dont le this compound, constituent une classe potentielle de composés biologiquement actifs . Ils sont utilisés dans la synthèse de divers dérivés du thiophène .

Inhibiteurs de corrosion

Les dérivés du thiophène, y compris le this compound, sont utilisés en chimie industrielle et en science des matériaux comme inhibiteurs de corrosion .

Semi-conducteurs organiques

Les molécules à médiation thiophène, y compris le this compound, jouent un rôle important dans le développement des semi-conducteurs organiques .

Transistors à effet de champ organiques (OFET)

Le this compound est utilisé dans la fabrication de transistors à effet de champ organiques (OFET) .

Diodes électroluminescentes organiques (OLED)

Ce composé est également utilisé dans la fabrication de diodes électroluminescentes organiques (OLED) .

Synthèse de thiénopyridines

Le this compound est utilisé dans la synthèse de thiénopyridines isomères . Ces composés ont une activité biologique élevée et sont utilisés dans la conception de molécules potentiellement biologiquement actives .

Propriétés pharmacologiques

Les molécules avec le système cyclique du thiophène, y compris le this compound, présentent de nombreuses propriétés pharmacologiques telles que des propriétés anticancéreuses, anti-inflammatoires, antimicrobiennes, antihypertensives et anti-athéroscléreuses

Mécanisme D'action

Target of Action

Ethyl 2-aminothiophene-3-carboxylate is primarily used as an organic chemical synthesis intermediate . It is involved in the synthesis of various thiophene derivatives, which are known for their high biological activity . These derivatives include thieno[2,3-b]-pyridinones, thieno[2,3-c]pyridines, thieno[2,3-d]pyrimidines, thieno[2,3-b][1,5]benzodiazepines, and others . These compounds are the primary targets of Ethyl 2-aminothiophene-3-carboxylate and play significant roles in various biological activities.

Mode of Action

The compound interacts with its targets through a series of chemical reactions. Initially, 2-aminothiophenes are obtained by Gewald’s reaction . These are then converted into various thiophene derivatives through subsequent diazotization and desamination reactions . Ethanol is used as the reducing agent in this process .

Biochemical Pathways

The affected biochemical pathway involves the synthesis of thiophene derivatives. The intramolecular cyclization of thiophene-3-carboxylic acid derivatives occurs at position 2 of the heterocyclic ring . This process leads to the formation of various thiophene derivatives, which can potentially be used for the design of biologically active molecules .

Pharmacokinetics

It is slightly soluble in water , which may impact its bioavailability.

Result of Action

The result of the action of Ethyl 2-aminothiophene-3-carboxylate is the production of various thiophene derivatives . These derivatives are known for their high biological activity and can be used in the design of potentially biologically active molecules .

Action Environment

The action of Ethyl 2-aminothiophene-3-carboxylate is influenced by various environmental factors. For instance, the synthesis reactions are typically carried out at room temperature . Additionally, the compound’s solubility in water could influence its action, efficacy, and stability in different environments.

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 2-aminothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-2-10-7(9)5-3-4-11-6(5)8/h3-4H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJQYFVTEPGXIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365792 | |

| Record name | ethyl 2-aminothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31891-06-2 | |

| Record name | ethyl 2-aminothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-aminothiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic applications of Ethyl 2-aminothiophene-3-carboxylate?

A1: Ethyl 2-aminothiophene-3-carboxylate serves as a key starting material for synthesizing diverse heterocyclic compounds. For instance, it reacts with Lawesson's reagent to yield O-ethyl-P-aryl-N-(thiophen-2-yl) phosphonamidothioate derivatives []. Additionally, it acts as a precursor in the multistep synthesis of 2-(diethylamino)thieno[1,3]oxazin-4-ones, potent inhibitors of human leukocyte elastase []. It also plays a crucial role in forming 6-hetaryl substituted pyrrolo[1,2-a]thieno[3,2-e]pyrimidine derivatives by reacting with 4-chloro-2-hetaryl-3-oxobutanonitriles []. Furthermore, it's utilized in synthesizing various 1,3-imidazoles, triazole-3-thiones based on thiophene-2-carboxamides [], and thieno[2,3-b]pyridone derivatives [].

Q2: What is known about the structural characteristics of Ethyl 2-aminothiophene-3-carboxylate?

A2: Ethyl 2-aminothiophene-3-carboxylate (C7H9NO2S) [] exhibits a planar sheet structure stabilized by both intra- and intermolecular N—H⋯O hydrogen bonding. This arrangement contributes to the formation of a supramolecular network.

Q3: Are there any studies on the photoisomerization of compounds derived from Ethyl 2-aminothiophene-3-carboxylate?

A3: Yes, research indicates that Ethyl 2-(3-acylselenoureido)thiophene-3-carboxylates, synthesized from Ethyl 2-aminothiophene-3-carboxylate and acylisoselenocyanates, undergo photoisomerization to their corresponding 3-acylisoselenourea isomers []. This process can be induced by light (340-400 nm) or, in the case of benzoyl derivatives, by treatment with acetic acid. The isomerization is reversible and influenced by factors like acyl group substituents and reaction conditions.

Q4: How does the structure of Ethyl 2-aminothiophene-3-carboxylate relate to its reactivity?

A4: The presence of both amine and ester functionalities on the thiophene ring significantly contributes to the reactivity of Ethyl 2-aminothiophene-3-carboxylate. The amine group can participate in condensation reactions, as observed in its reactions with Lawesson's reagent [] and acylisoselenocyanates []. The ester group can undergo transformations like hydrolysis or act as a leaving group in cyclization reactions, as seen in the formation of thieno[1,3]oxazin-4-ones [].

Q5: Is there any research on the isomeric thienopyridine derivatives synthesized from Ethyl 2-aminothiophene-3-carboxylate?

A5: While the provided abstract doesn't offer specific details, it highlights the use of Ethyl 2-aminothiophene-3-carboxylate in synthesizing isomeric thienopyridines []. This suggests the compound's versatility in constructing different positional isomers of thienopyridines, which are important heterocyclic systems with potential biological activities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone](/img/structure/B16412.png)